molecular formula C11H9N5 B15214243 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole CAS No. 62538-10-7

4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole

Cat. No.: B15214243
CAS No.: 62538-10-7
M. Wt: 211.22 g/mol
InChI Key: WQVFLLZEQFIJKP-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-phenyl-1H-pyrazole-3-carboxylic acid hydrazide with triethyl orthoformate under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(1H-1,2,4-triazol-3-yl)-1H-pyrazole
  • 3-(1H-1,2,4-Triazol-3-yl)-1-phenyl-1H-pyrazole

Uniqueness

4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which can result in distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

CAS No.

62538-10-7

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

4-(5-phenyl-1H-pyrazol-3-yl)-1,2,4-triazole

InChI

InChI=1S/C11H9N5/c1-2-4-9(5-3-1)10-6-11(15-14-10)16-7-12-13-8-16/h1-8H,(H,14,15)

InChI Key

WQVFLLZEQFIJKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)N3C=NN=C3

Origin of Product

United States

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